molecular formula C8H12N2O3 B2499173 5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione CAS No. 22096-01-1

5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione

Cat. No.: B2499173
CAS No.: 22096-01-1
M. Wt: 184.195
InChI Key: WVFDGJKWRVBJJQ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione is a chemical compound known for its unique structure and properties. It is a derivative of imidazolidine-2,4-dione, featuring two methyl groups and an oxirane ring. This compound is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylhydantoin with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Diols are formed as major products.

    Reduction: Alcohols are the primary products.

    Substitution: Substituted imidazolidine derivatives are formed.

Scientific Research Applications

5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of epoxy resins and as a curing agent for polymers.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione involves the reactivity of the oxirane ring. The ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can result in the modification of proteins, nucleic acids, and other biomolecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-1,3-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione
  • 1,3-Diglycidyl-5,5-dimethylhydantoin

Uniqueness

5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of a single oxirane ring. This structural feature imparts distinct reactivity and stability compared to other similar compounds, making it valuable in various applications.

Properties

IUPAC Name

5,5-dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2)6(11)10(7(12)9-8)3-5-4-13-5/h5H,3-4H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFDGJKWRVBJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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